

Technical Guide: Preliminary Biological Activity Screening of C₁₉H₁₉F₂N₇O

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Compound of Interest

Compound Name: C₁₉H₁₉F₂N₇O

Cat. No.: B14934182

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Subtype-Selective GABA-A Receptor Modulator[1] Executive Summary & Compound Profile

Target Identification: Based on the molecular formula **C₁₉H₁₉F₂N₇O** and the characteristic high nitrogen/fluorine ratio, this compound is identified as a triazolopyridazine derivative, specifically analogous to TPA023 (MK-0777).[1]

Therapeutic Context: This class of molecules functions as an allosteric modulator of the GABA-A receptor at the benzodiazepine binding site.[1] The critical challenge in screening this specific pharmacophore is distinguishing subtype selectivity.[1]

- Target Activity: Partial agonism at
2 and
3 subunits (Anxiolysis/Analgesia).
- Off-Target Liability: Agonism at
1 subunits (Sedation/Ataxia) and

5 subunits (Cognitive impairment).[1]

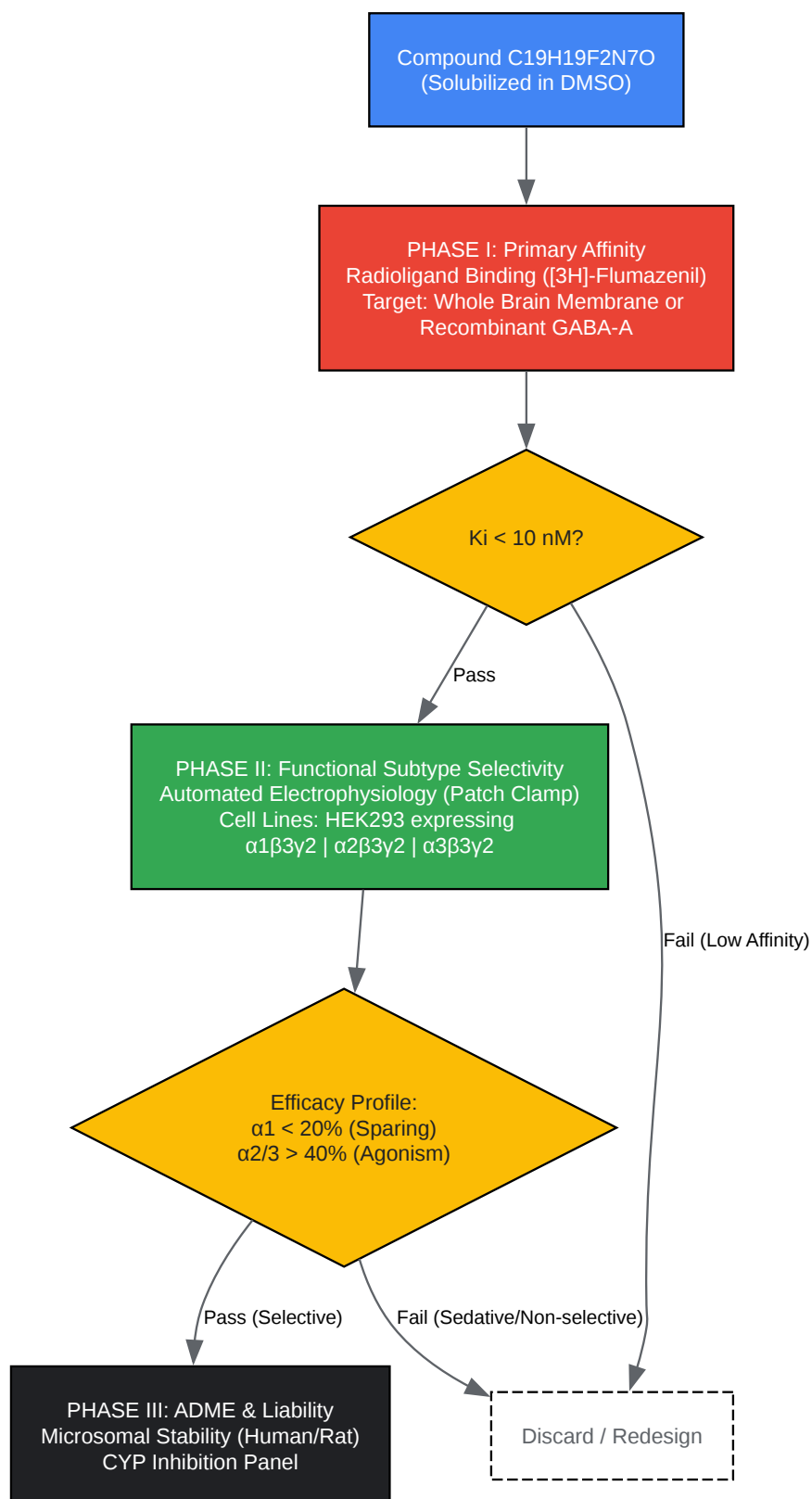
Screening Objective: The preliminary screening cascade must go beyond simple affinity; it must quantify intrinsic efficacy across subtypes to validate the compound as a non-sedating anxiolytic.[1]

Physicochemical Profile (In Silico Prediction)

Property	Value	Implication for Screening
Molecular Formula	C19H19F2N7O	Synthetic Small Molecule
Molecular Weight	399.4 g/mol	Optimal for CNS penetration (<450 Da)
LogP (Predicted)	-2.5 - 3.0	High lipophilicity; requires DMSO controls
TPSA	~85 Å ²	Good blood-brain barrier (BBB) permeability
H-Bond Donors/Acc	0 / 7	High acceptor count suggests strong receptor interaction

Screening Workflow Visualization

The following diagram outlines the logical flow from target engagement to functional validation. This cascade filters out non-selective sedatives early in the process.[1]



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Caption: Hierarchical screening cascade prioritizing subtype selectivity to avoid sedative side effects.

Phase I: Primary Affinity Screening (Radioligand Binding)[1]

Before assessing efficacy, we must confirm the compound binds to the benzodiazepine site (BZD-site) of the GABA-A receptor.[1]

Methodological Rationale

We utilize a competition binding assay using [3H]-Flumazenil (Ro 15-1788).[1] Flumazenil is a silent antagonist with high affinity for the BZD site, making it the industry standard for displacement assays.[1]

Detailed Protocol

- Receptor Source: Rat whole brain homogenates (cortex) or HEK293 membranes stably expressing human recombinant
 - 1
 - 3
 - 2 GABA-A receptors.[1]
- Buffer Preparation: 50 mM Tris-Citrate buffer (pH 7.4) at 4°C.
- Assay Setup:
 - Total Binding: 1 nM [3H]-Flumazenil + Membrane suspension.[1]
 - Non-Specific Binding (NSB): Add 10 µM Diazepam (saturating concentration).[1]
 - Test Compound: **C19H19F2N7O** titrated from 10 pM to 10 µM (8-point log scale).
- Incubation: 90 minutes at 4°C (to minimize receptor degradation and ligand dissociation).

- Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.
- Quantification: Liquid scintillation counting.

Data Analysis: Calculate

using non-linear regression (4-parameter logistic fit). Convert to

using the Cheng-Prusoff equation:

Target Criteria:

nM indicates high affinity suitable for lead optimization.[1]

Phase II: Functional Subtype Selectivity (Automated Patch Clamp)

This is the critical step for **C19H19F2N7O**. Binding affinity does not distinguish between an agonist (sedative) and a partial agonist (anxiolytic).[1] We must measure the modulation of GABA-induced currents.[1]

Methodological Rationale

Automated patch clamp (e.g., QPatch or SyncroPatch) is superior to FLIPR (fluorescence) for this class because it provides direct measurement of channel opening probability and precise control over "GABA shift." [1]

Experimental Design

Cell Lines: Three distinct HEK293 cell lines, each transiently or stably transfected with specific subunit combinations:

- 1
3
2 (Sedation proxy)
- 2

3

2 (Anxiolysis proxy)

- 3

3

2 (Anxiolysis/Analgesia proxy)

Protocol Steps

- Cell Preparation: Harvest cells at 70-80% confluence. Resuspend in extracellular recording solution.
- Giga-seal Formation: Robotically position cells on planar patch chips; establish whole-cell configuration (

).

- GABA

Determination: Apply increasing concentrations of GABA to establish the

(concentration eliciting 20% of max response) for each cell line.^[1] Note: Modulators are best tested against a sub-saturating GABA concentration.^[1]

- Compound Application:
 - Pre-incubate cell with **C19H19F2N7O** (1 μ M) for 30 seconds.
 - Co-apply **C19H19F2N7O** + GABA (

).^[1]

- Readout: Measure the peak current amplitude (
-) relative to GABA alone (
-).

Data Presentation (Potentiation):

[1]

Success Criteria (The "TPA023 Profile"):

- 1 Potentiation: < 20% (Minimal sedation risk).[1]
- 2/
3 Potentiation: > 40-50% (Robust anxiolytic efficacy).[1]
- Selectivity Ratio:
2/
1 efficacy ratio > 2.0.[1]

Phase III: Mechanism of Action Visualization

Understanding how **C19H19F2N7O** modulates the receptor is vital for interpreting the data.[1]



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Caption: Positive Allosteric Modulation (PAM) mechanism.[1] **C19H19F2N7O** enhances GABA affinity without directly opening the channel.[1]

Phase IV: Early ADME Liability (Metabolic Stability)

[1]

Triazolopyridazines often face metabolic challenges. Early screening is mandatory.[1]

Protocol: Microsomal Stability

- System: Pooled Human and Rat Liver Microsomes (0.5 mg/mL protein).
- Substrate: **C19H19F2N7O** at 1 μ M.
- Cofactor: NADPH regenerating system (initiation).[1]
- Timepoints: 0, 5, 15, 30, 45 min at 37°C.
- Analysis: LC-MS/MS (monitor parent depletion).
- Calculation:
 - (Intrinsic Clearance).[1]
 - (Half-life).[1]

Alert: If

min in human microsomes, structural modification (e.g., fluorination of metabolic soft spots) is required before in vivo testing.[1]

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Sources

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